![molecular formula C27H22Br2N2O3 B5850128 2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide](/img/structure/B5850128.png)
2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide is a complex organic compound characterized by the presence of bromine atoms and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromophenoxy intermediate: This involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form 4-bromophenoxyalkane.
Naphthylation: The bromophenoxy intermediate is then reacted with a naphthalene derivative in the presence of a suitable catalyst to introduce the naphthyl group.
Amidation: The final step involves the reaction of the naphthylated intermediate with a suitable amine under dehydrating conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The bromine atoms can be reduced to hydrogen under reductive conditions.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Products may include dehalogenated aromatic compounds.
Substitution: Products may include substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 4-bromophenylmethanol
- Naphthalene derivatives
Uniqueness
2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide is unique due to its specific combination of brominated aromatic rings and naphthalene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Br2N2O3/c1-18(34-23-12-10-21(28)11-13-23)27(32)31-30-16-25-24-8-3-2-6-20(24)9-14-26(25)33-17-19-5-4-7-22(29)15-19/h2-16,18H,17H2,1H3,(H,31,32)/b30-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRJVMPKGQOFAJ-OKCVXOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC(=CC=C3)Br)OC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC(=CC=C3)Br)OC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydrothiazolo[2,3-i]purine](/img/structure/B5850062.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
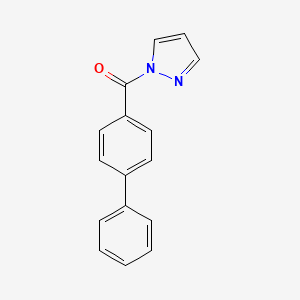
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)
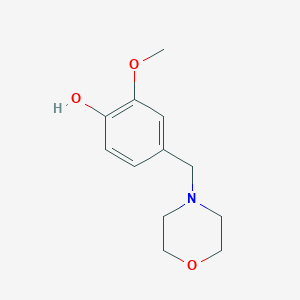
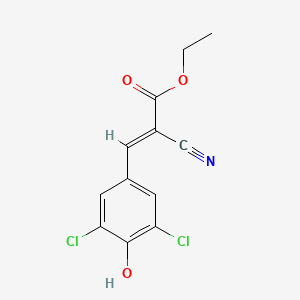
![3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide](/img/structure/B5850095.png)
![[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B5850103.png)
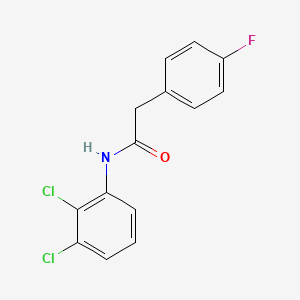
![N'-ethyl-N,N-dimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5850112.png)
![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
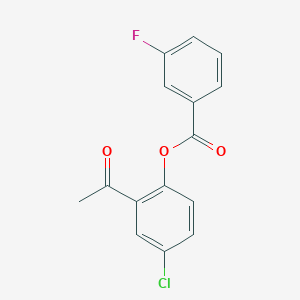
![14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B5850137.png)
